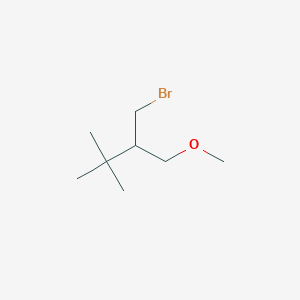
4-(2-Methylheptan-2-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylheptan-2-yl)benzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of catechol. This compound features a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and a 2-methylheptan-2-yl group at the 4 position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylheptan-2-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of catechol (benzene-1,2-diol) with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Formation of the electrophile: The 2-methylheptan-2-yl chloride reacts with aluminum chloride to form a carbocation.
Electrophilic attack: The carbocation attacks the benzene ring of catechol, resulting in the substitution of a hydrogen atom with the 2-methylheptan-2-yl group.
Deprotonation: The intermediate formed loses a proton to regenerate the aromaticity of the benzene ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylheptan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Catechols and hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methylheptan-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylheptan-2-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, preventing oxidative damage to cells.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory and cancer pathways, reducing the progression of these conditions.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with similar hydroxyl groups but without the 2-methylheptan-2-yl substitution.
Hydroquinone (benzene-1,4-diol): Another dihydroxybenzene isomer with hydroxyl groups at the 1 and 4 positions.
Resorcinol (benzene-1,3-diol): A dihydroxybenzene isomer with hydroxyl groups at the 1 and 3 positions.
Uniqueness
4-(2-Methylheptan-2-yl)benzene-1,2-diol is unique due to the presence of the bulky 2-methylheptan-2-yl group, which influences its chemical reactivity and physical properties. This substitution can enhance its solubility in organic solvents and alter its interaction with biological targets, making it distinct from other dihydroxybenzenes.
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
4-(2-methylheptan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-9-14(2,3)11-7-8-12(15)13(16)10-11/h7-8,10,15-16H,4-6,9H2,1-3H3 |
Clave InChI |
ZNFGEJVYAOEVEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)










![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)

